REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].[F:5][C:6]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[C:7]=1[CH2:8]Cl.[C:15]([OH:19])(=[O:18])[C:16]#[CH:17].[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OC(C)C)(=O)C.O>[F:5][C:6]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[C:7]=1[CH2:8][N:1]1[CH:17]=[C:16]([C:15]([OH:19])=[O:18])[N:3]=[N:2]1 |f:0.1,4.5,6.7|
|
Name
|
|
Quantity
|
10.25 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CCl)C(=CC=C1)F
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
17.26 g
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirring at 20-25° C. during 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
WASH
|
Details
|
The resultant mixture was washed with 10% NaCl aqueous solution at 0° C.
|
Type
|
CUSTOM
|
Details
|
to remove unreacted NaN3
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 20-25° C.
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
WASH
|
Details
|
The solid was further washed with 25 mL of isopropyl acetate
|
Type
|
CUSTOM
|
Details
|
precooled at 0-5° C.
|
Type
|
WASH
|
Details
|
washed with 40 mL of water
|
Type
|
CUSTOM
|
Details
|
dried at 200 mbar and 50° C.
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CN2N=NC(=C2)C(=O)O)C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.52 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |